![molecular formula C5H10O5 B584058 L-[2-13C]Xylose CAS No. 478506-63-7](/img/structure/B584058.png)

L-[2-13C]Xylose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-[2-13C]Xylose is a sugar molecule that is part of the chemical profile of a polysaccharide extracted in aquatic life. It shows anti-viral activities against herpes simplex virus 1 & 2 as well as influenza A virus . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .

Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature. Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Xylose metabolism in bacteria has been studied extensively, and it has been found that xylose can be metabolized through three different main pathways: the xylose isomerase pathway, the oxidoreductase pathway, and the non-phosphorylative pathway .

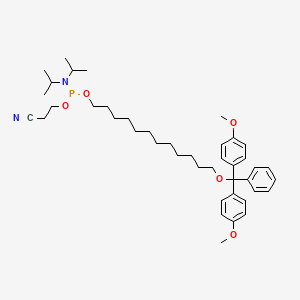

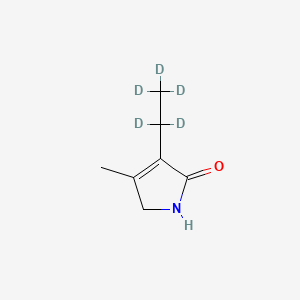

Molecular Structure Analysis

The molecular structure of xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . The molecular weight of L-[2-13C]Xylose is 150.13 g/mol . Single crystals of xylose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .

Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose, while both Al(OH)2+ and H+ catalyze the sugar dehydration to furfural and side reactions leading to humins .

Physical And Chemical Properties Analysis

Xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Xylose has a slightly acidic pH and is relatively stable under normal conditions . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .

作用機序

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway .

特性

IUPAC Name |

(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-GLGCVUBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B583977.png)

![[1-13Cfru]sucrose](/img/structure/B583980.png)

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)